Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl 3’-chlorospiro[bicyclo[221]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chlorospiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3’-chlorospiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3’-chlorospiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in functional groups.
Spirocyclic compounds: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
Methyl 3’-chlorospiro[bicyclo[22
Biological Activity
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS Number: 1881320-73-5) is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound consists of a bicyclic framework with an oxirane moiety, contributing to its reactivity and biological properties. The molecular formula is C10H13ClO3, and it exhibits the following properties:
- Molecular Weight : 216.66 g/mol
- Appearance : Typically presented as a colorless to pale yellow liquid
- Solubility : Soluble in organic solvents but poorly soluble in water
Antiviral Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit antiviral properties. For instance, research on nucleoside analogs with bicyclo[2.2.1]heptane skeletons has demonstrated significant activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) . While specific data on this compound is limited, its structural similarity suggests potential antiviral mechanisms.
Anticancer Activity
Compounds derived from bicyclic systems have also shown promise in anticancer applications. A study indicated that certain bicyclic compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis . Although direct studies on this compound are sparse, the presence of chlorinated and oxirane functionalities may enhance its interaction with biological targets involved in cancer cell growth.
Case Study 1: Structure-Activity Relationship (SAR)
In a comparative analysis of related bicyclic compounds, researchers explored the relationship between structural modifications and biological activity. The introduction of substituents at specific positions on the bicyclic framework significantly influenced antiviral potency and cytotoxicity against cancer cell lines . This suggests that this compound may exhibit variable biological effects depending on its precise molecular configuration.
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that compounds with similar structural motifs can effectively reduce tumor growth when administered at specific dosages . These findings highlight the necessity for further pharmacological evaluation of this compound to establish its therapeutic potential.
Data Table: Comparative Biological Activities of Bicyclic Compounds
Properties
Molecular Formula |
C10H13ClO3 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl 2'-chlorospiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-13-8(12)10(11)9(14-10)5-6-2-3-7(9)4-6/h6-7H,2-5H2,1H3 |
InChI Key |
MIOUXBWYAXRUTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CC3CCC2C3)Cl |
Origin of Product |
United States |
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